molecular formula C16H29N3O4 B15214645 (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B15214645
M. Wt: 327.42 g/mol
InChI Key: MHRWBEAFWMWWNV-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Amino Acid Derivative: The amino acid derivative is coupled to the pyrrolidine ring using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as chromatography and crystallization are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamoyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), primary amines, thiols

Major Products

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted carbamoyl derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, it can interact with receptors to elicit a biological response, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its complex structure, which combines a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester. This combination imparts specific chemical properties and biological activities that are distinct from simpler amines and carbamoyl compounds.

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H29N3O4/c1-10(2)9-11(13(17)20)18-14(21)12-7-6-8-19(12)15(22)23-16(3,4)5/h10-12H,6-9H2,1-5H3,(H2,17,20)(H,18,21)/t11-,12-/m0/s1

InChI Key

MHRWBEAFWMWWNV-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.